molecular formula C20H19N5 B2873887 [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 890885-73-1

[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

Cat. No. B2873887
CAS RN: 890885-73-1
M. Wt: 329.407
InChI Key: RJACRQDNMBJSRF-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound that falls under the category of pyrazolo[4,5-e]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds . They are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage has been achieved through a series of transformations. This includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” include hydrolysis, cyclization, and treatment with substituted anilines . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-4-7-16(8-5-13)24-19-18-11-23-25(20(18)22-12-21-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACRQDNMBJSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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